molecular formula C8H7N3O2 B1403492 Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate CAS No. 1363382-84-6

Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Cat. No. B1403492
M. Wt: 177.16 g/mol
InChI Key: XBIMTVWFPWOTEZ-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate” is a chemical compound . It is used as a pharmaceutical intermediate . The IUPAC name for this compound is "methyl 4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridine-3-carboxylate hydrochloride" .


Synthesis Analysis

The synthesis of “Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate” involves various methods . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate” involves a bond formation between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .


Chemical Reactions Analysis

The chemical reactions of “Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate” involve a sequential opening/closing cascade reaction .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Approaches : Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylates have been synthesized using various chemical routes. For example, Grošelj et al. (2015) described a synthesis process for 1,5-disubstituted derivatives, emphasizing the flexibility of this method for creating a diverse compound library (Grošelj et al., 2015). Similarly, Verdecia et al. (1996) reported the synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates through a two-step procedure (Verdecia et al., 1996).

  • Chemical Structure Analysis : The structural and theoretical aspects of these compounds have been extensively studied. Shen et al. (2012) focused on the crystal structure and computational analysis of certain pyrazole derivatives, providing insight into their molecular stability and tautomeric forms (Shen et al., 2012).

Medicinal Chemistry and Biological Applications

  • Antitubercular Activity : Amaroju et al. (2017) explored the use of pyrazolo[4,3-c]pyridine carboxamides as inhibitors of Mycobacterium tuberculosis, showing promising in vitro antitubercular activity (Amaroju et al., 2017).

  • Antibacterial Properties : Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids and evaluated their antibacterial activities, finding some compounds to be effective antibacterial agents (Maqbool et al., 2014).

  • Anticancer Research : Reddy et al. (2014) developed a microwave-assisted strategy to synthesize 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which were evaluated as anticancer agents. They found that these compounds showed promising anticancer activity through apoptosis mechanism and mTOR inhibition (Reddy et al., 2014).

Materials Science and Other Applications

  • Electronics and Material Science : El-Menyawy et al. (2019) investigated pyrazolo[4,3-b] pyridine derivatives for their thermal stability and electrical properties, highlighting their potential use in electronic devices (El-Menyawy et al., 2019).

  • Chemical Reactivity and Synthesis : Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazole derivatives, providing insights into their reactivity and potential for synthesizing novel compounds (Yıldırım et al., 2005).

properties

IUPAC Name

methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-5-4-9-3-2-6(5)10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIMTVWFPWOTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191415
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate

CAS RN

1363382-84-6
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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